![molecular formula C13H10N4O7 B3857412 N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide CAS No. 5479-82-3](/img/structure/B3857412.png)
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that is widely used in veterinary medicine as an antibiotic and antiprotozoal agent. It was first synthesized in the 1950s and has since been used to treat a variety of bacterial and parasitic infections in animals. In recent years, there has been growing interest in the potential use of Furazolidone in human medicine, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is not fully understood, but it is thought to involve the inhibition of mitochondrial respiration and the generation of reactive oxygen species (ROS). N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways. It has also been shown to inhibit the expression of various oncogenes and to induce cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacteria and protozoa, including Helicobacter pylori, which is a major cause of gastric ulcers. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have anti-inflammatory and antioxidant activity, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is its broad spectrum of activity against cancer cells. It has also been shown to have low toxicity in animal models, which is an important consideration for the development of new anticancer drugs. However, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has several limitations for use in lab experiments. It is a highly reactive compound that can easily form adducts with proteins and other biomolecules, which can complicate data interpretation. In addition, N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide is relatively unstable and can degrade over time, which can affect its potency and efficacy.
Future Directions
There are several potential future directions for research on N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide. One area of interest is the development of new formulations and delivery methods that can improve its stability and efficacy. Another area of interest is the identification of biomarkers that can predict response to N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide treatment, which could help to personalize cancer therapy. Finally, there is growing interest in the use of N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide in combination with other anticancer agents, which may enhance its therapeutic effects and reduce the risk of drug resistance.
Scientific Research Applications
N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity, with the ability to inhibit the growth of a variety of cancer cell lines in vitro. N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide has also been shown to have potent antiangiogenic activity, which may contribute to its anticancer effects.
properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCHQWLQJHZLB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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